

IUPAC name for 4-Benzylxy-2-nitrotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Benzylxy-2-nitrotoluene**

Cat. No.: **B015661**

[Get Quote](#)

An In-depth Technical Guide to 4-(Benzylxy)-1-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzylxy)-1-methyl-2-nitrobenzene, commonly known as **4-Benzylxy-2-nitrotoluene**, is an aromatic organic compound that serves as a crucial intermediate in synthetic organic chemistry. Its structure, featuring a protected phenol and a nitro group on a toluene backbone, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and pharmacologically active agents. The nitro group can be readily reduced to an amine, and the benzyl ether can be cleaved to reveal a hydroxyl group, providing two key functional handles for further chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on methodologies relevant to drug discovery and development.

Chemical and Physical Properties

The physical and chemical properties of 4-(Benzylxy)-1-methyl-2-nitrobenzene are essential for its handling, storage, and application in chemical reactions. A summary of these properties is presented below.

Property	Value	Reference
IUPAC Name	4-(Benzylxy)-1-methyl-2-nitrobenzene	[1]
Synonyms	4-Benzylxy-2-nitrotoluene	[1]
CAS Number	24239-67-6	[1]
Molecular Formula	C ₁₄ H ₁₃ NO ₃	[2]
Molecular Weight	243.26 g/mol	[2]
Appearance	Pale-yellow solid/crystals	
Melting Point	61–63 °C	
Purity	≥98%	[2]
Topological Polar Surface Area (TPSA)	52.37 Å ²	[2]
logP	3.48222	[2]
Hydrogen Bond Donors	0	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	4	[2]

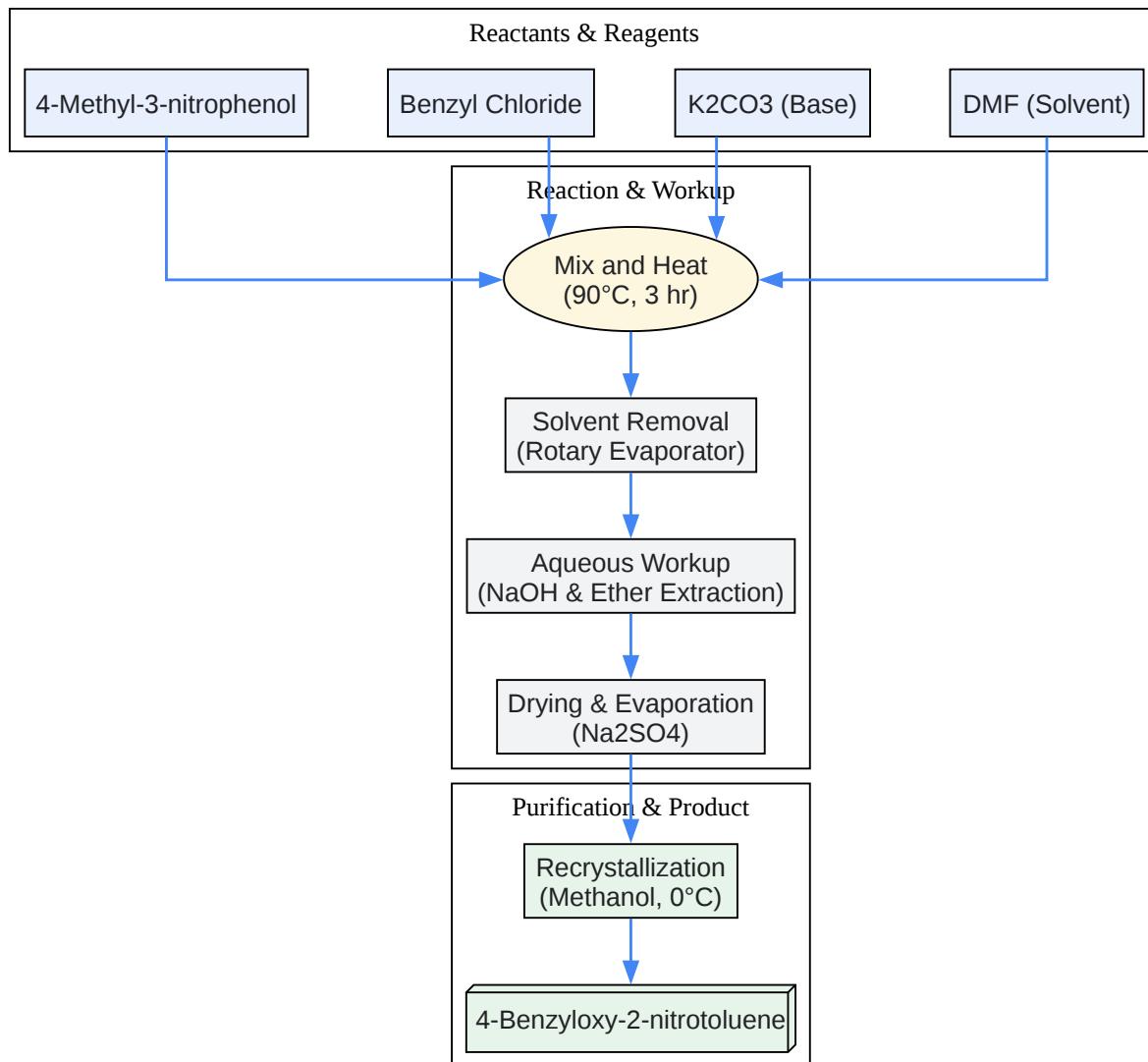
Synthesis of 4-(Benzylxy)-1-methyl-2-nitrobenzene

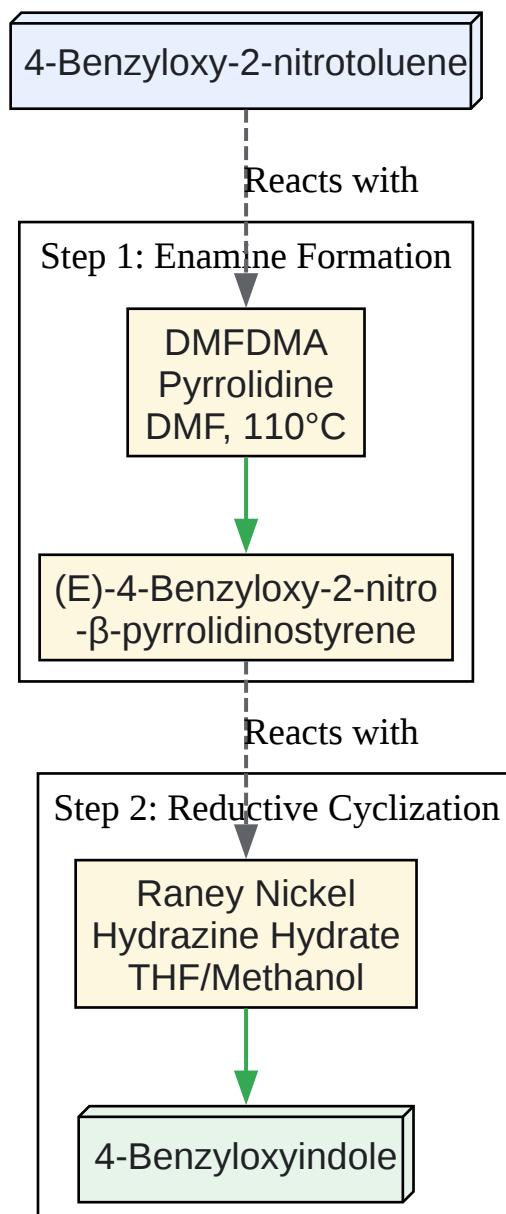
The most common and well-documented synthesis of this compound is via the Williamson ether synthesis, starting from 4-methyl-3-nitrophenol (or its isomer 2-methyl-3-nitrophenol, depending on the desired substitution pattern) and benzyl chloride.

Experimental Protocol: Etherification of 2-Methyl-3-nitrophenol

This protocol is adapted from a procedure published in *Organic Syntheses*, a highly reliable source for detailed and reproducible experimental methods.

Materials:


- 2-Methyl-3-nitrophenol (0.81 mol)
- Benzyl chloride (0.90 mol)
- Anhydrous potassium carbonate (K_2CO_3) (0.81 mol)
- Dimethylformamide (DMF) (800 mL)
- 1 N Sodium hydroxide (NaOH) (400 mL)
- Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)
- Methanol


Procedure:

- A mixture of 2-methyl-3-nitrophenol (124.7 g, 0.81 mol), benzyl chloride (113.2 g, 0.90 mol), and anhydrous potassium carbonate (112.2 g, 0.81 mol) in 800 mL of dimethylformamide is stirred and heated at 90°C for 3 hours.
- The bulk of the DMF is removed using a rotary evaporator under reduced pressure (20 mm).
- The resulting oily residue is poured into 400 mL of 1 N sodium hydroxide and extracted three times with 800 mL of ether.
- The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield a yellowish solid (203.5 g).
- The crude product is recrystallized from 1 L of methanol, cooled to 0°C, to afford pale-yellow crystals of 6-benzyloxy-2-nitrotoluene (a positional isomer, the protocol for the title compound is analogous). For **4-Benzyl-2-nitrotoluene**, the starting material would be 4-methyl-3-nitrophenol.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [IUPAC name for 4-Benzylxy-2-nitrotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015661#iupac-name-for-4-benzylxy-2-nitrotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com